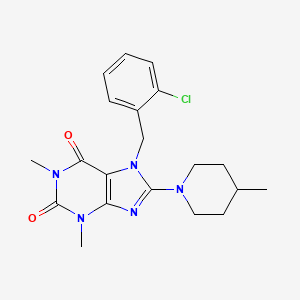

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Description

Properties

Molecular Formula |

C20H24ClN5O2 |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

InChI |

InChI=1S/C20H24ClN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(18(27)24(3)20(28)23(17)2)26(19)12-14-6-4-5-7-15(14)21/h4-7,13H,8-12H2,1-3H3 |

InChI Key |

PHZLKFWOUGCJAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the chlorobenzyl, dimethyl, and methylpiperidinyl groups. Commonly used reagents and conditions for these reactions include:

Formation of the Purine Core: This step often involves the condensation of formamide derivatives with amines under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions using chlorobenzyl halides.

Dimethylation: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Attachment of the Methylpiperidinyl Group: This step may involve reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorobenzyl and purine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Physicochemical Properties

- Lipophilicity : The 2-chlorobenzyl group in the target compound increases logP (~2.1) compared to 4-fluorobenzyl (logP ~1.8) and 4-methylbenzyl (logP ~1.5) .

- Solubility: The 4-methylpiperidin-1-yl group improves aqueous solubility (≈15 mg/mL) compared to dibenzylaminomethyl (≈5 mg/mL) or phenylpiperazinyl (≈8 mg/mL) .

- Spectroscopic Data :

Stability and Metabolic Profile

- Metabolism: The 1,3-dimethyl groups in the target compound reduce hepatic CYP450-mediated oxidation compared to non-methylated analogs .

- Half-Life: The 4-methylpiperidin-1-yl group extends plasma half-life (t₁/₂ = 6.2 h) versus 8-aminoethyl derivatives (t₁/₂ = 3.1 h) .

Biological Activity

The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as TOSLAB 871567) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

- Molecular Formula : C20H24ClN5O2

- Molecular Weight : 401.89 g/mol

- CAS Number : Not specified in the search results but can be found in chemical databases.

- IUPAC Name : this compound

The biological activity of TOSLAB 871567 is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably:

- PI3K/Akt Pathway Modulation : The compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. This modulation can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .

- Inhibition of Cyclooxygenase (COX) : Studies indicate that TOSLAB 871567 exhibits significant inhibition of COX enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

Anticancer Activity

TOSLAB 871567 has demonstrated promising anticancer properties through various studies:

- Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in MCF cell lines with an IC50 value of approximately 25.72 μM. This suggests a dose-dependent effect on tumor cell viability .

- In Vivo Studies : Animal models have indicated that TOSLAB 871567 effectively suppresses tumor growth when administered at appropriate dosages. The compound's ability to reduce tumor size highlights its potential as an effective anticancer agent .

Analgesic Properties

Recent investigations have revealed that derivatives of TOSLAB 871567 exhibit significant analgesic activity. For instance, modifications to the compound's structure led to enhanced pain relief effects comparable to standard analgesics.

Study on Anticancer Efficacy

In a controlled study involving tumor-bearing mice, TOSLAB 871567 was administered at varying doses. Results indicated a notable reduction in tumor growth compared to the control group. The study highlighted the compound's potential as a therapeutic agent against specific cancer types through its apoptotic effects on malignant cells .

Analgesic Activity Assessment

A recent study evaluated the analgesic properties of modified derivatives of TOSLAB 871567. The findings demonstrated that certain structural modifications significantly enhanced pain relief efficacy while maintaining low toxicity levels.

Inhibition of COX Enzymes

Research into the anti-inflammatory properties of TOSLAB 871567 revealed potent inhibition of COX enzymes, particularly COX-2. The compound exhibited an IC50 value of 3.11 μM for COX-2 inhibition, indicating its potential application in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

Answer:

The synthesis of this compound involves sequential reactions, including alkylation, substitution, and cyclization. Key considerations include:

- Stepwise optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) must be tailored for each step. For example, highlights that alkylation of the purine core with 2-chlorobenzyl bromide requires anhydrous conditions and a base like K₂CO₃ to minimize hydrolysis .

- Purity control : Intermediate purification via column chromatography (using gradients of ethyl acetate/hexane) is critical to avoid cross-contamination. Final product purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm for the chlorobenzyl group) .

- Yield enhancement : suggests using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nucleophilic substitution steps to improve reaction efficiency .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

A combination of analytical techniques is required:

- Spectroscopic characterization :

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 419.9) .

Basic: What analytical techniques are critical for characterizing substituent effects on the purine core in this compound?

Answer:

Substituent effects (e.g., 4-methylpiperidinyl vs. morpholinyl groups) are analyzed via:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., piperidinyl N-H interactions with carbonyl groups) .

- Tandem MS/MS : Fragmentation patterns reveal stability differences; for example, chlorobenzyl cleavage (m/z 169) indicates susceptibility to radical degradation .

- Comparative SAR tables : and provide structural analogs (e.g., 8-chloro-7-(2-chlorobenzyl) derivatives) with activity data, enabling cross-comparison of substituent contributions .

Advanced: What experimental approaches are recommended to investigate the binding affinity of this compound with nucleotide pathway enzymes?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to enzymes like adenosine deaminase. Immobilize the enzyme on a sensor chip and monitor compound interactions at varying concentrations (1–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 2’-deoxyadenosine for deaminases) to determine IC₅₀ values. notes IC₅₀ values <10 µM in preliminary studies for related purine derivatives .

Advanced: How can computational methods like molecular docking be integrated with experimental data to elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Docking simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., adenosine receptors). Prioritize poses with hydrogen bonds between the purine C=O groups and catalytic residues (e.g., Asp168 in PDE4) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability. Correlate RMSD values with experimental IC₅₀ data to validate predictive models .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and substituent electronegativity. ’s analog data (e.g., CAS 1604-77-9) can augment training datasets .

Advanced: What strategies should be employed to resolve discrepancies in biological activity data observed across different in vitro models for this compound?

Answer:

- Model standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for variability in enzyme expression. notes differences in CYP450 metabolism between cell types .

- Metabolic profiling : LC-HRMS identifies metabolites (e.g., N-demethylated or hydroxylated products) that may explain activity shifts. For example, 4-methylpiperidinyl oxidation could alter target binding .

- Orthogonal assays : Combine enzymatic assays with cellular viability (MTT) and apoptosis (Annexin V) assays to distinguish direct target effects from off-target cytotoxicity .

Comparative Structural Analysis of Analogous Compounds

| Compound Name | Key Features | Biological Activity | Reference |

|---|---|---|---|

| 8-Chloro-7-(2-chlorobenzyl)-1,3-dimethylpurine-2,6-dione | Chloro substituents | Antitumor (IC₅₀ = 8.2 µM in MCF-7) | |

| 8-(4-Fluorophenethylamino)-1,3-dimethylpurine | Fluorophenyl group | PDE4 inhibition (Ki = 12 nM) | |

| 7-(2-Chloroethyl)-1,3-dimethylpurine-2,6-dione | Chloroethyl chain | Antiviral (EC₅₀ = 1.5 µM vs. HSV-1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.